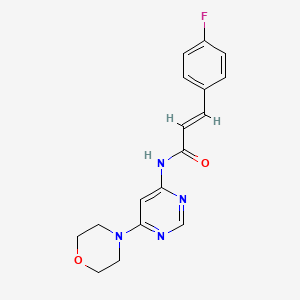

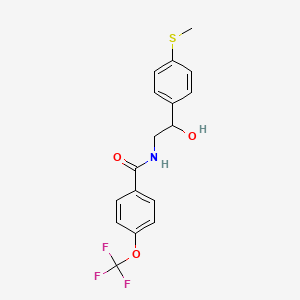

4-(ethylsulfonyl)-N-(4-(methylthio)phenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(ethylsulfonyl)-N-(4-(methylthio)phenyl)benzamide (EMB-176) is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. EMB-176 has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties, making it a promising candidate for future drug development.

Applications De Recherche Scientifique

Insecticidal Activity

4-(ethylsulfonyl)-N-(4-(methylthio)phenyl)benzamide, due to its structural similarity with sulfonamide derivatives, may be analogous in function to compounds like flubendiamide. Flubendiamide is a novel class of insecticide with a unique chemical structure, displaying strong insecticidal activity against lepidopterous pests, including resistant strains. Its mode of action is distinct, involving symptoms distinguished from those of commercial insecticides, and it is safe for non-target organisms. This suggests that this compound could potentially be explored for insecticidal applications, leveraging its structural features for novel pest control solutions (Tohnishi et al., 2005).

Anticancer Potential

Compounds structurally related to this compound have shown promising anticancer activities. For instance, phenylaminosulfanyl-1,4-naphthoquinone derivatives have demonstrated potent cytotoxic activity against various human cancer cell lines, including A549, HeLa, and MCF-7. Some derivatives, particularly those with specific structural modifications, exhibited remarkable cytotoxic activity and low toxicity in normal human kidney HEK293 cells. These findings indicate a potential research direction for this compound in anticancer drug development, focusing on its structural analogs' capacity to induce apoptosis and cell cycle arrest in cancer cells (Ravichandiran et al., 2019).

Novel Synthesis Methods

The synthesis and characterization of related sulfonamide compounds, such as N-(2-(N-methylsulfamoyl)phenyl)formamide, highlight the ongoing development of novel synthetic methods for producing compounds with potential therapeutic or industrial applications. Understanding these methods can provide insights into more efficient, scalable, and environmentally friendly synthesis routes for compounds like this compound, which may be of interest in various scientific and industrial contexts (Etsè et al., 2019).

Remote Sulfonylation Techniques

Advancements in remote sulfonylation techniques, as demonstrated by the sulfonylation of N-(quinolin-8-yl)benzamide derivatives, pave the way for novel modifications of sulfonamide-based compounds, including this compound. These techniques allow for the introduction of sulfonyl groups in remote positions, offering new pathways for structural diversification and potential enhancement of biological activity or physicochemical properties (Xia et al., 2016).

Propriétés

IUPAC Name |

4-ethylsulfonyl-N-(4-methylsulfanylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3S2/c1-3-22(19,20)15-10-4-12(5-11-15)16(18)17-13-6-8-14(21-2)9-7-13/h4-11H,3H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTWCIJXKNUZSMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

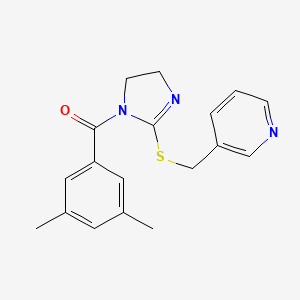

![1-(Diphenylmethyl)-3-{[4-(thiophen-3-yl)oxan-4-yl]methyl}urea](/img/structure/B2968619.png)

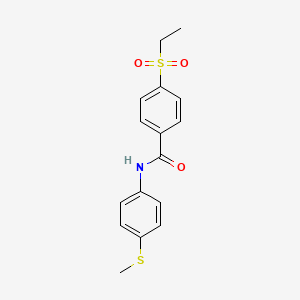

![(2Z)-6-bromo-2-[(2,5-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2968628.png)

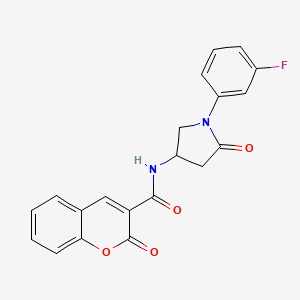

![1-[5-(Aminomethyl)pyridin-3-yl]pyrrolidin-2-one](/img/structure/B2968629.png)

![(5E)-5-(4-methoxybenzylidene)-2-[4-(3-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one](/img/structure/B2968630.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2968631.png)

![8-Methyl-2-[(4-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2968632.png)

![Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2968636.png)